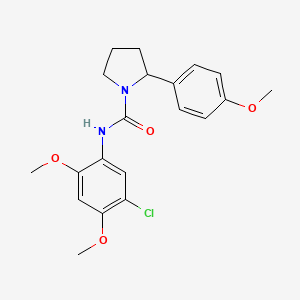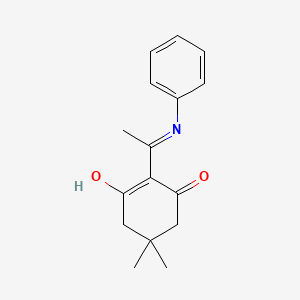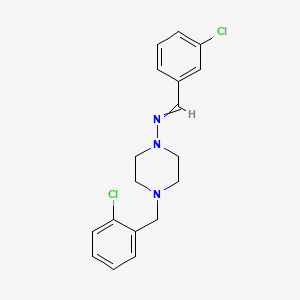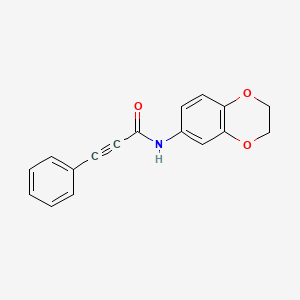
N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide, also known as CEP-1347, is a small molecule inhibitor that has been studied extensively for its potential therapeutic applications in various diseases. This compound was first identified as a potent inhibitor of the c-Jun N-terminal kinase (JNK) pathway, which is involved in regulating cellular stress responses and apoptosis.
Mechanism of Action
N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide exerts its biological effects by inhibiting the JNK pathway, which is involved in regulating cellular stress responses and apoptosis. Specifically, N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide binds to the ATP-binding site of JNK and prevents its activation by upstream kinases. This results in the inhibition of downstream signaling pathways, including the activation of transcription factors such as c-Jun and ATF-2, which are involved in regulating gene expression in response to stress and inflammation.
Biochemical and Physiological Effects:
N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide has been shown to have a variety of biochemical and physiological effects in animal models and cell culture systems. These effects include the inhibition of neuronal cell death and apoptosis, the reduction of oxidative stress and inflammation, and the modulation of neurotransmitter release and synaptic plasticity. In addition, N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide has been shown to have anti-tumor effects, by inhibiting the growth and metastasis of cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide is its specificity for the JNK pathway, which allows for targeted inhibition of this pathway without affecting other signaling pathways. This makes it a useful tool for studying the role of the JNK pathway in various biological processes. However, one limitation of N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide is its relatively low potency, which may require higher concentrations or longer treatment times to achieve the desired effects. In addition, N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide may have off-target effects on other kinases or cellular processes, which should be taken into consideration when interpreting experimental results.
Future Directions
There are several future directions for research on N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide. One area of interest is the development of more potent and selective inhibitors of the JNK pathway, which may have improved therapeutic potential for the treatment of various diseases. Another area of interest is the investigation of the role of the JNK pathway in other biological processes, such as immune function and metabolism. Finally, the potential use of N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide as a therapeutic agent in clinical trials should be further explored, particularly for the treatment of neurodegenerative disorders and cancer.
Synthesis Methods
The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide involves several steps, including the condensation of 2,4-dimethoxybenzaldehyde with 4-methoxyphenylacetic acid, followed by the reduction of the resulting intermediate to produce the pyrrolidinecarboxylic acid derivative. The final compound is obtained by coupling the acid derivative with 5-chloro-2,4-dimethoxyaniline in the presence of a coupling agent and a base. The purity and yield of the final product can be improved by using appropriate purification techniques, such as column chromatography or recrystallization.
Scientific Research Applications
N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including neurodegenerative disorders, cancer, and inflammatory conditions. In particular, N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and stroke. This compound has also been investigated as a potential anti-cancer agent, due to its ability to inhibit the JNK pathway, which is involved in tumor growth and metastasis. In addition, N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.
properties
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O4/c1-25-14-8-6-13(7-9-14)17-5-4-10-23(17)20(24)22-16-11-15(21)18(26-2)12-19(16)27-3/h6-9,11-12,17H,4-5,10H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPXDYYZIOBZJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCN2C(=O)NC3=CC(=C(C=C3OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)pyrrolidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[benzyl(methyl)amino]-3-(5-{[benzyl(methyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6121603.png)
![2-[2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone](/img/structure/B6121610.png)
![4,4'-[(3-bromo-4-methoxyphenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B6121617.png)
![7-(cyclohexylmethyl)-2-[3-(4-pyridinyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6121622.png)
![2-thioxo-2,3,5,6,7,8,9,10-octahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6121640.png)
![2-[3-(4-acetyl-1,4-diazepan-1-yl)-1-(3-hydroxyphenyl)-3-oxopropyl]phenol](/img/structure/B6121643.png)

![N-(3-{[7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}phenyl)acetamide](/img/structure/B6121663.png)
![1-(2,3-difluorobenzyl)-3-hydroxy-3-{[(4-methylbenzyl)amino]methyl}-2-piperidinone](/img/structure/B6121668.png)


![2-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]-4-nitrobenzamide](/img/structure/B6121690.png)

![potassium {2-hydroxy-3-[(2-methoxyphenyl)amino]propyl}methylsulfamate](/img/structure/B6121704.png)